2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-4-11(10(2)7-9)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQGKHFDYIVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CNC(=O)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrazine-4-one derivatives, while reduction may produce pyrazolo[1,5-a]pyrazine-4-ol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance:
- A study tested a series of pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxic effects. The combination of certain pyrazole derivatives with doxorubicin showed a synergistic effect, enhancing the overall efficacy against cancer cells .
- Another investigation into pyrazole compounds emphasized their ability to inhibit human dihydroorotate dehydrogenase (DHODH), a target for anticancer therapies .
Anti-inflammatory Properties
Pyrazole derivatives have been explored for their anti-inflammatory effects:
- Inhibition of inflammatory pathways was observed in some studies, suggesting that these compounds could serve as potential treatments for inflammatory diseases .
Antioxidant and Antimicrobial Activity
Research has also indicated that pyrazole derivatives possess antioxidant and antimicrobial properties:
- A specific study reported the antioxidant activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, demonstrating the potential of pyrazoles in combating oxidative stress and microbial infections .
Case Study 1: Breast Cancer Treatment
In a recent study focused on breast cancer treatment, various pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis. The combination with conventional chemotherapy drugs improved treatment outcomes significantly.
Case Study 2: Inhibition of Inflammatory Responses
A series of experiments were conducted to evaluate the anti-inflammatory effects of pyrazolo derivatives on animal models. The results showed a marked reduction in inflammatory markers following treatment with these compounds, suggesting their potential utility in treating conditions like arthritis.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with structural analogs, highlighting substituent variations and key properties:
*Estimated logP values based on structural analogs .
Reactivity and Pharmacokinetics
- GSH Adduct Formation : The dimethylphenyl derivative shows minimal GSH adduct formation (<6% after 24 h), indicating stability compared to analogs like 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which may hydrolyze faster due to polar substituents .
- Equilibrium with Acyclic Forms : Unlike 2-(thiophen-2-yl) derivatives, the dimethylphenyl group stabilizes the cyclic form, reducing covalent reactivity with cysteine proteases .
Biological Activity
2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its chemical structure includes a pyrazolo ring fused with a pyrazinone moiety, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in oncology and infectious disease treatment.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Notably, it has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to apoptosis in cancer cells by disrupting their proliferation signals.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound has shown significant cytotoxicity, leading to increased apoptosis through activation of caspases 3 and 9.
- HCT-116 (colon cancer) : Similar cytotoxic effects have been documented, suggesting a broad-spectrum anticancer potential.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related pyrazolo compounds against MCF-7 and HCT-116 cell lines using the MTT assay. The results demonstrated that these compounds induced apoptosis and showed stronger activity compared to standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 | 15 | Yes |
| HCT-116 | 20 | Yes |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Research Findings
A comparative study on the antimicrobial efficacy of various pyrazolo compounds found that those with structural similarities to this compound exhibited significant activity against common pathogens such as Staphylococcus aureus and Candida albicans. The mechanism appears to involve disruption of cellular membranes and inhibition of metabolic pathways in these microorganisms.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been modeled theoretically based on related compounds. Predictions indicate favorable absorption and distribution characteristics with moderate metabolic stability.
Toxicological Considerations
Toxicity studies are essential for evaluating the safety profile of new compounds. Initial assessments suggest that while the compound exhibits significant biological activity, further investigation is required to fully understand its toxicological implications. In vitro toxicity assays indicate minimal adverse effects on normal cell lines at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how do microwave-assisted approaches enhance efficiency?
- Answer : Traditional synthesis involves condensation of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate derivatives with amines under reflux conditions (e.g., acetonitrile, 3 hours, 57% yield) . Microwave-assisted methods significantly improve reaction efficiency by reducing time (e.g., 5 minutes vs. hours) and eliminating toxic solvents, achieving comparable or higher yields. For example, microwave irradiation of pyrazole-5-carboxylate derivatives with aminoethanol under solvent-free conditions yields pyrazolo[1,5-a]pyrazin-4(5H)-ones with operational simplicity and reduced environmental impact .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Answer : Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated as 254.1042, observed 254.1039) .
- Elemental Analysis : Validates elemental composition (e.g., C, H, N within 0.1–0.3% of theoretical values) .
- X-ray Crystallography : Resolves conformational details (e.g., screw-boat conformation of the six-membered ring and dihedral angles between aromatic planes) .
- HPLC/Column Chromatography : Ensures >95% purity via solvent-based purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced apoptotic activity against lung adenocarcinoma cells?
- Answer : SAR optimization focuses on:
- Substituent Positioning : 2,4-Dimethylphenyl groups at position 2 enhance hydrophobic interactions with cellular targets, while modifications at position 7 (e.g., nitro or trifluoromethyl groups) improve metabolic stability .
- Functional Group Addition : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) increases apoptotic efficacy by upregulating caspase-3/7 activity (measured via luminescent assays) .
- In Silico Modeling : Molecular docking against apoptosis regulators like Bcl-2 or p53 helps prioritize derivatives for synthesis .
Q. What experimental approaches resolve mechanistic contradictions between autophagy and apoptosis induced by this compound?
- Answer :
- Dual Staining Assays : Co-staining with Annexin V-FITC (apoptosis) and LC3-II antibodies (autophagy) in A549 cells quantifies pathway dominance .
- Inhibition Studies : Pharmacological inhibitors (e.g., 3-MA for autophagy, Z-VAD-FMK for apoptosis) clarify primary cell death mechanisms. For instance, Zheng et al. (2011) observed caspase-dependent apoptosis as the dominant pathway despite LC3-II accumulation .
- Western Blotting : Monitoring cleaved PARP (apoptosis) and Beclin-1 (autophagy) provides protein-level validation .
Q. What pharmacokinetic challenges are associated with this compound, and how can prodrug strategies address them?
- Answer :
- Chemical Instability : Dihydropyrazolo derivatives exhibit equilibrium with acyclic β-amidomethyl vinyl sulfones in phosphate buffer, limiting bioavailability .
- Prodrug Design : Cyclic dihydropyrazolo derivatives (e.g., compound 8 ) demonstrate improved pharmacokinetics by minimizing glutathione (GSH) adduct formation (<6% after 24 hours) compared to acyclic analogs .
- In Vivo Testing : Pharmacokinetic profiling in nude mice (e.g., plasma half-life, tissue distribution) validates prodrug efficacy .
Q. How do crystallographic data inform the optimization of solid-state properties for drug formulation?
- Answer :
- Crystal Packing Analysis : Intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) guide co-crystal design to enhance solubility .
- Thermal Stability : Differential scanning calorimetry (DSC) of crystals (e.g., decomposition at 264–266°C) ensures compatibility with manufacturing processes .
Methodological Considerations
Q. What in vitro models are most relevant for evaluating anti-proliferative effects?
- Answer :
- Cell Lines : A549 (human lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) are standard models due to their p53 wild-type and mutant profiles, respectively .
- Assays :
- MTT/PrestoBlue : Measures IC₀ values (e.g., 8–12 µM for A549) .
- Flow Cytometry : Quantifies cell cycle arrest (e.g., G2/M phase via Rb protein dephosphorylation) .
Q. How can researchers validate target engagement in preclinical studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
